

# Key Researchers and Institutions Behind the Development of Coe-pnh2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Coe-pnh2  |
| Cat. No.:      | B12366021 |

[Get Quote](#)

The development of the promising anti-mycobacterial agent, **Coe-pnh2**, was spearheaded by a collaborative team primarily from the National University of Singapore (NUS). The principal investigators leading this research were Professor Guillermo C. Bazan and Ms. Kaixi Zhang.[1]

Professor Bazan is affiliated with the Department of Chemistry and the Institute for Functional Intelligent Materials (I-FIM) at NUS. Ms. Zhang was also associated with the Department of Chemistry at NUS during the core research period.[1] Their work, in conjunction with a broader team of researchers, was published in the prestigious journal *Science Translational Medicine*, bringing to light the potential of **Coe-pnh2** in combating multidrug-resistant mycobacterial infections.

The research team also included collaborators from other institutions, highlighting the multidisciplinary nature of the project. These included scientists from the Center for Polymers and Organic Solids at the University of California, Santa Barbara, and the Lee Kong Chian School of Medicine at Nanyang Technological University, among others.[1]

This in-depth technical guide consolidates the key findings related to **Coe-pnh2**, presenting the quantitative data in structured tables, detailing the experimental protocols, and visualizing the compound's mechanism of action and experimental workflows.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of **Coe-pnh2**.

Table 1: In Vitro Antimicrobial Activity of **Coe-pnh2** against *Mycobacterium abscessus*

| Parameter                                          | Value                                                                                                                            | Notes                                                                    |
|----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Minimum Inhibitory Concentration (MIC)             | 1x                                                                                                                               | Exhibited bacteriostatic activity.                                       |
| Bactericidal Concentration                         | 2x MIC                                                                                                                           | Resulted in a 4 log10 reduction in colony-forming units (CFUs) by day 4. |
| 4x MIC                                             | Led to complete eradication of bacilli by day 3 (<100 CFU/ml).                                                                   |                                                                          |
| Activity against Intracellular <i>M. abscessus</i> | 1x MIC                                                                                                                           | Inhibited the growth of intracellular bacilli.                           |
| 2x MIC                                             | Killed intracellular <i>M. abscessus</i> , with a 2.4 log10 CFU reduction compared to the untreated control. <a href="#">[2]</a> |                                                                          |
| Frequency of Resistance                            | $< 1.25 \times 10^{-9}$                                                                                                          | Low propensity for resistance development. <a href="#">[1]</a>           |

Table 2: In Vivo Efficacy and Safety of **Coe-pnh2** in a Mouse Model of *M. abscessus* Lung Infection

| Parameter | Dosage                      | Outcome                                                                                             |
|-----------|-----------------------------|-----------------------------------------------------------------------------------------------------|
| Efficacy  | 2.5 mg/kg (QOD)             | Statistically significant reduction in bacterial load in the lungs compared to the vehicle control. |
|           | 5 mg/kg (QOD)               | Further significant reduction in bacterial load, demonstrating a dose-dependent effect.             |
| Safety    | 10 mg/kg (single i.v. dose) | No observable weight loss or signs of toxicity.                                                     |
|           | 20 mg/kg (single i.v. dose) | Well-tolerated with no adverse effects noted.                                                       |

## Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate **Coe-pnh2**.

### Determination of Minimum Inhibitory Concentration (MIC)

- **M. abscessus Culture:** *Mycobacterium abscessus* (ATCC 19977, smooth morphotype) was cultured at 37°C in Middlebrook 7H9 liquid medium supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC).
- **Preparation of Coe-pnh2:** A stock solution of **Coe-pnh2** was prepared in sterile deionized water and serially diluted in a 96-well microplate.
- **Inoculation:** A mid-logarithmic phase culture of *M. abscessus* was diluted to a final concentration of  $5 \times 10^5$  CFU/ml and added to the wells containing the **Coe-pnh2** dilutions.
- **Incubation:** The microplate was incubated at 37°C for 3-5 days.

- MIC Determination: The MIC was defined as the lowest concentration of **Coe-pnh2** that visually inhibited bacterial growth.

## Kill-Kinetics Assay

- *M. abscessus* Culture: A mid-logarithmic phase culture of *M. abscessus* was prepared as described for the MIC assay.
- Drug Exposure: The bacterial culture was exposed to **Coe-pnh2** at concentrations of 1x, 2x, and 4x the MIC. A no-drug control was also included.
- Sampling: Aliquots were taken from each culture at specified time points (e.g., 0, 1, 2, 3, and 4 days).
- CFU Enumeration: The aliquots were serially diluted in fresh medium and plated on Middlebrook 7H10 agar plates supplemented with OADC. The plates were incubated at 37°C for 5-7 days, after which the colonies were counted to determine the number of viable bacteria (CFU/ml).

## In Vitro Intracellular Efficacy Model

- Cell Culture: THP-1 human monocytic cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
- Infection: Differentiated THP-1 macrophages were infected with *M. abscessus* at a multiplicity of infection (MOI) of 10 for 3 hours.
- Antibiotic Treatment: Extracellular bacteria were removed by washing, and the infected cells were treated with **Coe-pnh2** at 1x and 2x the MIC.
- Lysis and Plating: At specified time points (e.g., 0, 1, 2, and 3 days), the infected macrophages were lysed with a solution of 0.1% Triton X-100 to release the intracellular bacteria. The lysate was then serially diluted and plated on 7H10 agar to determine the intracellular bacterial load.

## In Vivo Mouse Model of Lung Infection

- Animal Model: C3HeB/FeJ mice were used for the acute lung infection model.
- Immunosuppression: Mice received a daily injection of dexamethasone for one week prior to infection and throughout the experiment to establish a robust infection.
- Infection: Mice were infected intranasally with *M. abscessus*.
- Treatment: Treatment with **Coe-pnh2** (2.5 mg/kg or 5 mg/kg, administered every other day via the intratracheal route) or a vehicle control was initiated one day post-infection.
- Outcome Assessment: At the end of the treatment period, mice were euthanized, and the lungs were harvested, homogenized, and plated on 7H10 agar to determine the bacterial burden.

## Visualizations

The following diagrams illustrate the proposed mechanism of action of **Coe-pnh2** and a generalized experimental workflow.



[Click to download full resolution via product page](#)

Caption: Dual mechanism of action of **Coe-pnh2** against *M. abscessus*.

[Click to download full resolution via product page](#)

Caption: Preclinical evaluation workflow for **Coe-pnh2**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An anti-mycobacterial conjugated oligoelectrolyte effective against *Mycobacterium abscessus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- To cite this document: BenchChem. [Key Researchers and Institutions Behind the Development of Coe-pnh2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366021#researchers-involved-in-coe-pnh2-development]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)